(2-Bromo-ethyl)-methyl-amine
Overview
Description
(2-Bromo-ethyl)-methyl-amine is an organic compound that belongs to the class of haloalkylamines It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a methylamine moiety
Mechanism of Action
Target of Action
Similar compounds such as 2-bromopropane interact with hydroxide ions .
Mode of Action
In the case of 2-bromopropane, it undergoes an elimination reaction with hydroxide ions to produce propene . The hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
Similar compounds like 2-bromopropane are involved in elimination reactions .
Pharmacokinetics
Similar compounds like 2-bromopropane have been studied for their reactivity .
Result of Action
Similar compounds like 2-bromopropane result in the formation of propene through an elimination reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Bromo-ethyl)-methyl-amine. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-ethyl)-methyl-amine typically involves the reaction of ethylene oxide with methylamine, followed by bromination. The reaction conditions often include the use of hydrobromic acid or bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction proceeds via the formation of an intermediate, which is subsequently brominated to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-ethyl)-methyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Addition Reactions: Electrophiles such as bromine or hydrogen halides are used in addition reactions, often in the presence of a catalyst or under UV light.
Major Products: The major products formed from these reactions include substituted amines, alkenes, and various haloalkyl derivatives.
Scientific Research Applications
(2-Bromo-ethyl)-methyl-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Bromoethane: Similar in structure but lacks the methylamine moiety.
Ethylamine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoethylamine: Similar but without the methyl group, leading to different reactivity and applications.
Uniqueness: (2-Bromo-ethyl)-methyl-amine is unique due to the presence of both a bromine atom and a methylamine group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN/c1-5-3-2-4/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZZYXUUPZTFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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